molecular formula C8H8N2O B116108 6-Aminoindolin-2-one CAS No. 150544-04-0

6-Aminoindolin-2-one

Cat. No.: B116108
CAS No.: 150544-04-0
M. Wt: 148.16 g/mol
InChI Key: OCOCBVKMMMIDLI-UHFFFAOYSA-N
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Description

6-Aminoindolin-2-one, also known as 6-amino-1,3-dihydro-2H-indol-2-one, is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of indole, featuring an amino group at the sixth position and a ketone group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-nitrobenzylamine derivatives. This process typically includes the reduction of the nitro group followed by cyclization under acidic conditions. Another method involves the use of anilines and ynamides in a one-pot synthesis, which includes sequential gold(I)-catalyzed regioselective hydroamination and copper(II) chloride-mediated oxidative cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Aminoindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminoindolin-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The specific pathways and targets depend on the structure of the derivatives and the context of their use. For example, in anticancer research, it may inhibit specific kinases or other enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Indolin-2-one: Lacks the amino group at the sixth position.

    6-Hydroxyindolin-2-one: Features a hydroxyl group instead of an amino group at the sixth position.

    6-Methylindolin-2-one: Contains a methyl group at the sixth position.

Uniqueness: 6-Aminoindolin-2-one is unique due to the presence of both an amino group and a ketone group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

6-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOCBVKMMMIDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343557
Record name 6-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150544-04-0
Record name 6-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1,3-dihydro-2H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tin chloride dihydrate (225 g) was added to a solution of 2,4-dinitrophenylacetic acid (22.6 g) in ethanol (450 ml). The mixture was heated at 90° C. for 10 hours. The reaction mixture was cooled and adjusted to pH 11 with 12M sodium hydroxide. The solids were removed by filtration and the filtrate was concentrated. The residue was treated with ethanol (300 ml). Insoluble materials were removed by filtration and washed with ethanol (5×60 ml). The combined ethanol solutions were evaporated and the solid obtained was dried under vacuum to give 15 g of 6-amino-2-oxindole as a brown powder.
Name
Tin chloride dihydrate
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

2,4-dinitrophenylacetic acic (10 g; 44 mmol) was dissolved in ethanol (200 mL) and purged with N2. 10% Pd/C (400 mg) was added and the reaction hydrogenated at 45 psi for 2 hours. The reacton was then transferred to a RBF and p-toluenesulfonic acid (150 mg) was added and the reaction heated at reflux overnight. The reaction was then filtered through celite to remove catalyst and concentrated. The product crashed out and was filtered as tan crystals 4.68 g (72% yield). 1H NMR (DMSO-d6, 400 MHz) δ 3.20 (s, 2H), 4.97 (br s, 2H), 6.07 (m, 2H), 6.76 (d, J=8.7 Hz; 1H), 10.05 (s, 1H); HPLC ret. time: 2.123 min. LRMS (M+) 148.7.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

An EtOH solution of (2,4-dinitro-phenyl)-acetic acid methyl ester was treated with H2 balloon and catalyzed with Pd/c (10%, 500 mg) at RT. The resulting mixture was filtered through a layer of Celite® and concentrated in vacuum to afford the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A solution of 2-(2,4-dinitrophenyl)acetic acid (1.0 g, 4.42 mmol), AcOH (10 mL), and MeOH (5 mL) was purged with Ar for 15 minutes at which time 10 wt. % Pd/C (100 mg) was added. The mixture was then purged briefly with H2 and then stirred under 1 atm of H2 overnight. The mixture was filtered through a pad of celite, the solvent removed in vacuo, and the residue purified by column chromatography (silica gel, 90:10 CH2Cl2/MeOH) to give 462 mg, 71% of a brown solid. 1H NMR (400 MHz, CD3OD) δ 6.95 (d, J=7.7 Hz, 1H), 6.37 (d, J=7.8 Hz, 1H), 6.34 (s, 1H), 3.38 (s, 2H); MS ESI 149.0 [M+H]+, calcd for [C8H8N2O+H]+149.07.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminoindolin-2-one
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Reactant of Route 5
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Reactant of Route 6
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